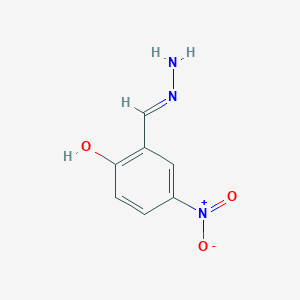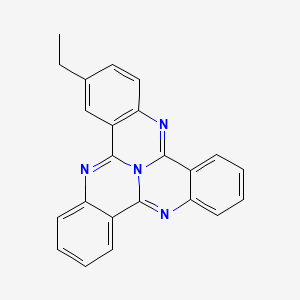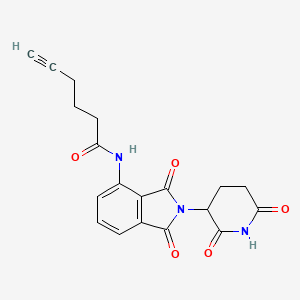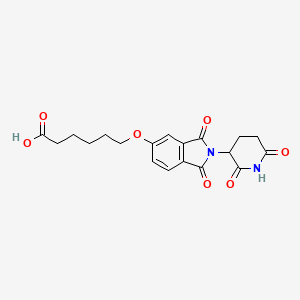
S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate: is a chemical compound with the molecular formula C8H16O4S. It is also known by other names such as S-acetyl-PEG3-alcohol. This compound is characterized by its unique structure, which includes a hydroxyethoxy group and an ethanethioate group. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate typically involves the reaction of ethanethioic acid with a hydroxyethoxyethyl compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities. The industrial production methods are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyethoxy group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with other molecules, while the ethanethioate group can participate in nucleophilic or electrophilic reactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
S-(2-(2-Hydroxyethoxy)ethoxy)ethyl ethanethioate: This compound has an additional ethoxy group, which can influence its reactivity and solubility.
S-acetyl-PEG4-alcohol: This compound has a longer polyethylene glycol chain, which can affect its physical and chemical properties.
Uniqueness: S-(2-(2-Hydroxyethoxy)ethyl) ethanethioate is unique due to its specific combination of functional groups, which gives it distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C6H12O3S |
|---|---|
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
S-[2-(2-hydroxyethoxy)ethyl] ethanethioate |
InChI |
InChI=1S/C6H12O3S/c1-6(8)10-5-4-9-3-2-7/h7H,2-5H2,1H3 |
Clé InChI |
AMSOCLBCWBHQKH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)

![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)


![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

